molecular formula C13H14N2O B2993197 3-(2-Phenylpyrimidin-5-yl)propan-1-ol CAS No. 245091-41-2

3-(2-Phenylpyrimidin-5-yl)propan-1-ol

Cat. No.: B2993197
CAS No.: 245091-41-2
M. Wt: 214.268
InChI Key: JRVCRGINNLILQN-UHFFFAOYSA-N
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Description

3-(2-Phenylpyrimidin-5-yl)propan-1-ol is a versatile chemical compound with a unique structure that combines a phenyl group and a pyrimidine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylpyrimidin-5-yl)propan-1-ol typically involves the reaction of 2-phenylpyrimidine with a suitable propanol derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 2-phenylpyrimidine is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylpyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using amination reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Phenylpyrimidin-5-yl)propanal or 3-(2-Phenylpyrimidin-5-yl)propanone.

    Reduction: Formation of 3-(2-Phenylpyrimidin-5-yl)propane.

    Substitution: Formation of 3-(2-Phenylpyrimidin-5-yl)propyl halides or amines.

Scientific Research Applications

3-(2-Phenylpyrimidin-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylpyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Phenylpyrimidin-5-yl)propane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-(2-Phenylpyrimidin-5-yl)propanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

    3-(2-Phenylpyrimidin-5-yl)propanone:

Uniqueness

3-(2-Phenylpyrimidin-5-yl)propan-1-ol is unique due to the presence of both a phenylpyrimidine moiety and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-phenylpyrimidin-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-8-4-5-11-9-14-13(15-10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,16H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCRGINNLILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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